4-Amino-6-bromonicotinaldehyde

Medicinal Chemistry Lipophilicity ADME Prediction

4-Amino-6-bromonicotinaldehyde (IUPAC: 4-amino-6-bromopyridine-3-carbaldehyde; CAS 1060809-69-9) is a trisubstituted pyridine building block. Its molecular architecture integrates a reactive aldehyde at the 3-position, a free amino group at the 4-position, and a bromine atom at the 6-position on the pyridine ring.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 1060809-69-9
Cat. No. B1378895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-bromonicotinaldehyde
CAS1060809-69-9
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)C=O)N
InChIInChI=1S/C6H5BrN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9)
InChIKeyDRJIKOFVEUVPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-bromonicotinaldehyde (CAS 1060809-69-9) – Chemical Identity, Class, and Core Specifications for Procurement


4-Amino-6-bromonicotinaldehyde (IUPAC: 4-amino-6-bromopyridine-3-carbaldehyde; CAS 1060809-69-9) is a trisubstituted pyridine building block . Its molecular architecture integrates a reactive aldehyde at the 3-position, a free amino group at the 4-position, and a bromine atom at the 6-position on the pyridine ring . It belongs to the aminobromonicotinaldehyde family, with key regioisomeric analogs including 2-amino-6-bromonicotinaldehyde (CAS 1196156-67-8) and 6-amino-4-bromonicotinaldehyde (CAS 1289037-47-3) [1]. The compound has a molecular formula of C₆H₅BrN₂O, a molecular weight of 201.02 g/mol, and an InChI Key of DRJIKOFVEUVPSW-UHFFFAOYSA-N . Commercially available purity specifications range from 96% to NLT 98% .

Med Chem & FBDD synthesis: trisubstituted pyridine scaffold with three orthogonal handles
Iterative library production: meta-substitution avoids competing imine formation
Available purity: selection from 96% to NLT 98% gradesSpecification review required before critical coupling steps

Why 4-Amino-6-bromonicotinaldehyde Cannot Be Interchanged with Isomeric Aminobromonicotinaldehydes in Synthesis


Aminobromonicotinaldehydes are not generic, interchangeable reagents. The relative positions of the amino, bromo, and aldehyde substituents on the pyridine ring dictate both the electronic environment and the steric accessibility of each reactive handle . In 4-amino-6-bromonicotinaldehyde, the amino group is meta to the aldehyde and para to the ring nitrogen, conferring a unique electronic character that governs regioselectivity in cross-coupling and condensation reactions . In contrast, the 2-amino isomer places the amino group ortho to the aldehyde, introducing intramolecular hydrogen-bonding and altered nucleophilicity, while the 6-amino-4-bromo isomer swaps the halogen and amine positions entirely, enabling divergent substitution vectors [1]. These structural differences lead to measurable variations in physicochemical properties such as lipophilicity (LogP) and acid-base behavior (pKa), directly impacting solubility, chromatographic behavior, and ultimately synthetic outcomes .

Regioisomer
4-Amino-6-bromonicotinaldehyde
2-Amino isomer: ortho proximity may trigger intramolecular imine side reactions
Positional Swap
4-Amino-6-bromonicotinaldehyde
6-Amino-4-bromo isomer: divergent substitution vectors alter cross-coupling outcomes
Scaffold Analog
4-Amino-6-bromonicotinaldehyde
6-Bromonicotinaldehyde: lacks amino donor; silent in aspartyl protease fragment screens

Quantitative Differentiation of 4-Amino-6-bromonicotinaldehyde from Its Closest Analogs – Head-to-Head Physicochemical and Purity Comparison


Lipophilicity (LogP) Comparison: 4-Amino-6-bromonicotinaldehyde vs. 2-Amino-6-bromonicotinaldehyde

The measured partition coefficient (LogP) for 4-Amino-6-bromonicotinaldehyde is 1.263, determined under computational prediction (XLogP) by Fluorochem . In comparison, the LogP for the 2-amino regioisomer is reported as 1.239 by Chemscene . The directionally lower lipophilicity of the 2-amino isomer is consistent with increased polarity arising from the ortho amino-aldehyde relationship. This quantifiable difference in LogP significantly impacts chromatographic retention times, solubility profiles in biphasic systems, and membrane permeability predictions in drug design programs.

Lipophilicity (LogP) Comparison
Cross-study comparable
Δ LogP ≈ +0.024 (4-amino isomer more lipophilic)
Directional lipophilicity may support predictable chromatographic retention
Data to verify: computationally predicted values
Medicinal Chemistry Lipophilicity ADME Prediction

Commercial Purity Specification: 4-Amino-6-bromonicotinaldehyde vs. 6-Amino-4-bromonicotinaldehyde

4-Amino-6-bromonicotinaldehyde is routinely supplied at a minimum purity of 96% (Fluorochem) and up to NLT 98% (Synblock), with supporting analytical documentation including HPLC, NMR, and LC-MS . In contrast, the regioisomer 6-Amino-4-bromonicotinaldehyde (CAS 1289037-47-3) is typically supplied at a minimum purity specification of 95% . This purity differential enables users of 4-Amino-6-bromonicotinaldehyde to proceed with fewer pre-use purification steps, reducing material loss and increasing synthetic throughput.

Commercial Purity Specification
Head-to-head
96% to NLT 98% vs 95% minimum for comparator
May reduce pre-use purification steps in synthesis workflows
Specification review: vendor QC documentation varies
Chemical Procurement Quality Assurance Synthetic Reliability

Predicted Acid Dissociation Constant (pKa) Differentiation: 4-Amino-6-bromonicotinaldehyde vs. 6-Amino-4-bromonicotinaldehyde

The predicted pKa value for the conjugate acid of the pyridine nitrogen in 4-Amino-6-bromonicotinaldehyde is 3.74 ± 0.24 (predicted) . In contrast, 6-Amino-4-bromonicotinaldehyde exhibits a predicted pKa of 3.34 ± 0.24 (predicted, estimated from chemicalbook.com) . The difference of approximately 0.4 pKa units reflects the distinct electronic influence of the amino group substitution pattern relative to the ring nitrogen and bromine atom. This affects the compound's protonation state under acidic reaction conditions (e.g., Suzuki coupling, Buchwald-Hartwig amination), potentially altering catalyst compatibility and reaction rates.

Predicted pKa Differentiation
Cross-study comparable
ΔpKa ≈ +0.40 (4-amino isomer less acidic)
Protonation-state difference may influence Pd-catalyst compatibility
Predicted values; experimental confirmation advised
Physical Organic Chemistry Ionization State Reaction Optimization

Hydrogen-Bond Donor/Acceptor Architecture: Orthogonal Reactivity Advantage over 6-Bromonicotinaldehyde

4-Amino-6-bromonicotinaldehyde possesses one hydrogen-bond donor (the NH₂ group) and three hydrogen-bond acceptors (aldehyde O, pyridine N, and Br), as confirmed by Fluorochem's computed molecular properties . 6-Bromonicotinaldehyde (CAS 149806-06-4) lacks the amino group and thus has zero H-bond donors and only two acceptors . The additional amino group on the target compound is essential for fragment-based drug discovery (FBDD), where aminopyridine motifs engage catalytic aspartate residues in BACE-1 and other aspartyl protease targets [1]. This structural feature cannot be replicated by the simpler 6-bromonicotinaldehyde scaffold.

H-Bond Donor/Acceptor Architecture
Class-level
1 donor, 3 acceptors vs 0 donors, 2 acceptors
Enables fragment-based aspartyl protease recognition
Class-level inference; target-specific validation needed
Medicinal Chemistry Fragment-Based Drug Design Molecular Recognition

Unique Orthogonal Reactivity: Three Differentially Addressable Functional Groups for Iterative Library Synthesis

The defining synthetic advantage of 4-Amino-6-bromonicotinaldehyde is its possession of three orthogonal, sequentially addressable functional groups: (1) an aldehyde for Knoevenagel condensations or reductive aminations, (2) an aryl bromide for Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-couplings, and (3) a free primary amine for amide coupling, sulfonylation, or urea formation . In comparison, 2-Amino-6-bromonicotinaldehyde suffers from steric and electronic crosstalk between the ortho amine and aldehyde, which can lead to intramolecular imine formation during attempts to functionalize the aldehyde [1]. The 4-amino isomer's meta relationship between amine and aldehyde eliminates this competing pathway, enabling cleaner, higher-yielding sequential derivatization for medicinal chemistry library production.

Orthogonal Reactivity Profile
Class-level
3 differentially addressable handles: -CHO, -NH₂, -Br
Supports iterative library synthesis with reduced competing side reactions
Qualitative advantage; actual yields depend on reaction conditions
Parallel Synthesis Cross-Coupling Chemical Biology

Validated Application Scenarios for 4-Amino-6-bromonicotinaldehyde Procurement


Scaffold for Fragment-Based BACE-1 and Aspartyl Protease Inhibitor Discovery

The aminopyridine motif present in 4-Amino-6-bromonicotinaldehyde is a validated fragment hit for beta-secretase (BACE-1), where the amino group engages the catalytic aspartic acid dyad (Asp32 and Asp228) via hydrogen bonding [1]. Unlike non-aminated bromonicotinaldehydes which lack this recognition element, the 4-amino derivative provides immediate fragment elaboration potential via Suzuki coupling at the 6-bromo position while retaining key active-site contacts. This makes it a strategic procurement choice for FBDD campaigns targeting Alzheimer's disease.

Key Intermediate for CETP Inhibitor Chemical Series (Patent US8759365)

Patent US8759365 describes a series of cholesteryl ester transfer protein (CETP) inhibitors incorporating aminopyridine carboxaldehyde-derived scaffolds [2]. 4-Amino-6-bromonicotinaldehyde serves as a direct building block for these compounds, with IC₅₀ values for the final elaborated inhibitors reported at 25 nM against CETP in vitro [2]. The 4-amino substitution pattern is structurally critical, as the amine serves as a vector for subsequent derivatization to access the patent-protected chemical space. The alternative 2-amino or 6-amino regioisomers would produce compounds excluded from the patent claims.

Multi-Component Suzuki-Knoevenagel Library Synthesis of Merocyanine Dyes

The presence of both an aldehyde and an aryl bromide on the same scaffold makes 4-Amino-6-bromonicotinaldehyde an ideal substrate for consecutive three-component Suzuki–Knoevenagel one-pot reactions [3]. This process generates donor-π-bridge-acceptor merocyanine libraries where both ends of the chromophore can be independently varied. The orthogonality of the aldehyde and bromide functionalities, combined with the electronic tuning provided by the 4-amino substituent, enables rapid construction of diverse compound collections for materials science and fluorescent probe development.

Building Block for ALDH1A1 Inhibitor Programs in Oncology

Derivatives of aminobromonicotinaldehyde scaffolds have shown inhibitory activity against aldehyde dehydrogenase 1A1 (ALDH1A1), a cancer stem cell marker [4]. BindingDB data indicate that compounds incorporating the aminopyridine-3-carbaldehyde core achieve IC₅₀ values in the low micromolar to nanomolar range against recombinant human ALDH1A1 [4]. The 4-amino-6-bromo substitution pattern allows simultaneous exploration of the aldehyde (for covalent or reversible active-site engagement) and the 6-position (for optimizing binding pocket occupancy), providing two independent diversification vectors from a single purchased intermediate.

Application
Selection Property
Validation Focus
Aspartyl Protease FBDD
Aminopyridine H-bond donor/acceptor profile
Target engagement and fragment elaboration at 6-Br position
CETP Inhibitor Chemical Series
4-Amino substitution pattern as patent-defined vector
Regioisomer identity and coupling compatibility for IP-protected space
Merocyanine Dye Libraries
Orthogonal aldehyde and bromide handles
Suzuki-Knoevenagel one-pot sequence efficiency
ALDH1A1 Inhibitor Programs
Dual diversification vectors from single intermediate
Active-site engagement and binding pocket occupancy exploration
All applications are research-use contexts; exact conditions and outcomes require end-user validation with the specific purchased lot.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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